molecular formula C25H23N3OS B301525 N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B301525
M. Wt: 413.5 g/mol
InChI Key: LFUVXUSFNPNFQV-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BITC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment and prevention. BITC belongs to the class of benzothiophene derivatives, which have been found to possess various biological activities.

Mechanism of Action

The anti-cancer activity of N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is believed to be mediated through multiple mechanisms. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can also modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in cancer development and progression.
Biochemical and Physiological Effects:
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activities. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can also modulate the expression of various genes and proteins involved in cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages as a research tool, including its synthetic accessibility, stability, and low toxicity. However, N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of novel N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the combination of N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other anti-cancer agents to enhance their efficacy and reduce toxicity. Furthermore, the elucidation of the molecular mechanisms underlying the anti-cancer activity of N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can provide insights into the development of new cancer therapies.

Synthesis Methods

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of indole and benzylamine with 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential anti-cancer properties. Research has shown that N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, prostate, lung, and colon cancer. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

Product Name

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H23N3OS/c29-24(27-14-17-8-2-1-3-9-17)23-20-11-5-7-13-22(20)30-25(23)28-16-18-15-26-21-12-6-4-10-19(18)21/h1-4,6,8-10,12,15-16,28H,5,7,11,13-14H2,(H,27,29)/b18-16-

InChI Key

LFUVXUSFNPNFQV-VLGSPTGOSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)N/C=C\3/C=NC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5

SMILES

C1CCC2=C(C1)C(=C(S2)NC=C3C=NC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC=C3C=NC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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